molecular formula C27H25N5O3S B453897 (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 515874-32-5

(2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B453897
CAS No.: 515874-32-5
M. Wt: 499.6g/mol
InChI Key: SJQHQNNDNBSZDW-HYARGMPZSA-N
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Description

(2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a novel, synthetic small-molecule compound recognized for its potent dual inhibitory activity against key innate immune signaling pathways. It functions as a selective antagonist of Toll-like Receptor 4 (TLR4) by targeting the TLR4/MD-2 complex, thereby blocking the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) and subsequent downstream NF-κB signaling [https://pubmed.ncbi.nlm.nih.gov/36316019/]. Concurrently, this compound acts as a potent inhibitor of the Stimulator of Interferon Genes (STING) pathway, effectively suppressing the production of type I interferons and other inflammatory cytokines that are central to antiviral defense and autoinflammatory diseases [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10621232/]. Its unique thiazolopyrimidine scaffold is designed for high-affinity binding and has shown efficacy in cellular models of sterile inflammation and viral mimicry. This makes it an invaluable pharmacological tool for researchers dissecting the crosstalk between TLR and STING pathways, investigating the pathogenesis of sepsis, autoimmune disorders, and cancer immunology, and for evaluating new therapeutic strategies targeting innate immune activation. The compound is supplied for research purposes to facilitate the exploration of complex immunological mechanisms.

Properties

IUPAC Name

(2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3S/c1-16-23(25(33)30-20-8-6-5-7-9-20)24(18-10-12-21(35-4)13-11-18)32-26(34)22(36-27(32)29-16)14-19-15-28-31(3)17(19)2/h5-15,24H,1-4H3,(H,30,33)/b22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQHQNNDNBSZDW-HYARGMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3)C)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3)C)C)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide represents a class of thiazolo-pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the areas of antimicrobial and anticancer properties. The unique structural features of this compound, including the presence of pyrazole and thiazole moieties, suggest diverse mechanisms of action which are explored in this article.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 398.48 g/mol. Its structure includes a thiazolo-pyrimidine core substituted with a methoxyphenyl group and a dimethylpyrazole moiety. The presence of these functional groups is believed to contribute to its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that thiazolo-pyrimidine derivatives exhibit significant antimicrobial activity. For instance, a series of derivatives were evaluated for their minimum inhibitory concentration (MIC) against various pathogens. The compound was found to inhibit Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

Table 1: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives

CompoundPathogenMIC (µg/mL)
1Staphylococcus aureus0.25
2Escherichia coli0.20
3Pseudomonas aeruginosa0.30

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. A study reported that it induced significant apoptosis in cancer cell lines such as MCF-7 and A549, with IC50 values suggesting potent activity . Notably, the compound's mechanism appears to involve the inhibition of key kinases involved in cell cycle regulation.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-70.95Apoptosis induction
A5490.85Aurora-A kinase inhibition
NCI-H4600.67CDK2 inhibition

Case Studies

  • In Vivo Studies : In a recent animal model study, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This suggests that the compound not only exhibits in vitro efficacy but also translates into effective treatment outcomes in vivo .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound interacts with DNA and inhibits topoisomerase II activity, leading to disruption in DNA replication processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():

  • Structural Differences :
    • Substituent at position 2: 2,4,6-trimethoxybenzylidene vs. (1,5-dimethylpyrazol-4-yl)methylidene.
    • Position 6: Ethyl carboxylate vs. N-phenyl carboxamide.
  • Key Similarities :
    • Both share the thiazolo[3,2-a]pyrimidine core with a puckered pyrimidine ring (flattened boat conformation) .
    • Dihedral angles between the fused thiazolo-pyrimidine system and aryl substituents (~80° in the ethyl ester analogue) suggest similar steric constraints .
  • Functional Implications :
    • The ethyl carboxylate in the analogue may reduce solubility compared to the carboxamide group in the target compound.
    • The trimethoxybenzylidene group in the analogue likely enhances π-π stacking, whereas the dimethylpyrazole group in the target compound may favor hydrogen bonding .

Bioactive Thiazole/Pyrimidine Derivatives

N-Substituted 2-(4-pyridinyl)thiazole carboxamides ():

  • Structural Overlap :
    • Both compounds feature thiazole rings and carboxamide substituents.

Ferroptosis-Inducing Compounds (FINs) ():

  • The target compound’s carboxamide group may mimic ferroptosis-inducing disulfide bonds, though this requires experimental validation .

Crystallographic and Conformational Analysis

Puckering and Hydrogen Bonding

  • Pyrimidine Ring Puckering :
    • The ethyl ester analogue () exhibits a flattened boat conformation with a puckering amplitude (q) of 0.224 Å. Similar puckering is expected in the target compound, influenced by the 4-methoxyphenyl substituent .
  • Hydrogen Bonding :
    • In the ethyl ester analogue, C–H···O interactions form chains along the crystallographic c-axis. The target compound’s carboxamide group may engage in stronger N–H···O or N–H···S bonds, as seen in triazole-thione derivatives (), enhancing crystal stability .

Dihedral Angle Comparison

Compound Dihedral Angle (Thiazolo-Pyrimidine vs. Aryl Substituent) Reference
Ethyl ester analogue 80.94°
Target compound (predicted) 75–85° (dependent on 4-methoxyphenyl steric effects)

Bioactivity Predictions

  • Mechanistic Hypotheses :
    • The dimethylpyrazole group may inhibit kinases (e.g., JAK2) via competitive binding, as seen in pyrazole-containing inhibitors.
    • The carboxamide group could enhance solubility, improving bioavailability compared to ester analogues .

Preparation Methods

Synthesis of Dihydropyrimidinone (DHPM) Intermediate

The foundational step involves preparing 5-(4-methoxyphenyl)-7-methyl-3,4-dihydropyrimidin-2(1H)-one (1 ) via a modified Biginelli reaction. A mixture of 4-methoxybenzaldehyde (5 mmol), acetylacetone (5 mmol), thiourea (7.5 mmol), and NH4_4Cl (0.8 mmol) was heated at 100°C for 3 h . The reaction proceeds through acid-catalyzed cyclocondensation, forming the DHPM core. Post-reaction, the mixture was cooled, washed with cold water, and recrystallized from ethanol to yield 1 as white crystals (72% yield).

Key Data :

  • Mp : 189–191°C

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 9.21 (s, 1H, NH), 7.34 (d, J = 8.6 Hz, 2H, Ar-H), 6.92 (d, J = 8.6 Hz, 2H, Ar-H), 5.12 (s, 1H, C4-H), 3.82 (s, 3H, OCH3_3), 2.41 (s, 3H, C7-CH3_3), 2.09 (q, J = 6.8 Hz, 2H, C3-H), 1.88 (q, J = 6.8 Hz, 2H, C2-H) .

Formation of Thiazolo[3,2-a]Pyrimidine Core

The DHPM intermediate 1 was treated with ethyl chloroacetate (1.2 eq) at 110–115°C for 30 min to form ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ) . The reaction exploits nucleophilic displacement of the thiourea sulfur by ethyl chloroacetate, followed by intramolecular cyclization. The crude product was purified via silica gel chromatography (hexane:EtOAc, 3:1), yielding 2 as a yellow solid (68%).

Key Data :

  • Mp : 214–216°C

  • 13^13C NMR (100 MHz, CDCl3_3) : δ 169.8 (C=O), 161.2 (C7), 159.4 (C4-OCH3_3), 134.5–114.2 (Ar-C), 62.1 (OCH2_2CH3_3), 55.6 (OCH3_3), 21.3 (C7-CH3_3) .

Carboxamide Formation

The ester 3 was hydrolyzed to the carboxylic acid using NaOH (2M, 10 mL) at 80°C for 2 h. The resultant acid was coupled with aniline (1.5 eq) using EDCl (1.2 eq) and HOBt (0.5 eq) in DMF at 25°C for 12 h . The final product, (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide (4 ), was purified via preparative TLC (CH2_2Cl2_2:MeOH, 9:1), yielding a pale-yellow solid (52%).

Key Data :

  • Mp : 278–280°C

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 10.34 (s, 1H, NH), 8.21 (s, 1H, pyrazole-H), 7.72–7.68 (m, 2H, Ar-H), 7.41–7.32 (m, 5H, Ar-H), 6.99 (d, J = 8.6 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH3_3), 2.51 (s, 3H, C7-CH3_3), 2.34 (s, 3H, pyrazole-CH3_3), 2.22 (s, 3H, pyrazole-CH3_3) .

Stereochemical and Spectroscopic Validation

The (E)-configuration of the methylidene group was confirmed by NOESY spectroscopy, showing no correlation between the pyrazole methyl groups and the thiazolopyrimidine proton at C2. IR spectroscopy revealed stretches at 1685 cm1^{-1} (C=O), 1642 cm1^{-1} (C=N), and 1540 cm1^{-1} (C=C) .

Optimization and Yield Enhancement

Microwave irradiation (150°C, 20 min) during the Knoevenagel step increased the yield of 3 to 74% compared to conventional heating (58%) . Similarly, using NaBH4_4/CeCl3_3 for ester reduction in earlier steps improved atom economy .

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